

The Pharmacodynamic Profile of GSK1795091 in Healthy Volunteers: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1795091

Cat. No.: B1672362

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist that has been investigated for its potential as an immunomodulatory agent, particularly in the field of oncology. As a TLR4 agonist, **GSK1795091** mimics the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria, to activate the innate immune system.^[1] This activation leads to a cascade of downstream signaling events, resulting in the production of pro-inflammatory cytokines and the stimulation of various immune cells. This technical guide provides a comprehensive overview of the pharmacodynamics of **GSK1795091** in healthy volunteers, based on the findings from a first-in-human, randomized, double-blind, placebo-controlled, ascending-dose clinical trial (NCT02798978).^{[2][3]}

Core Pharmacodynamic Findings

Intravenous administration of **GSK1795091** to healthy volunteers resulted in transient and dose-dependent changes in a range of pharmacodynamic biomarkers, indicating successful target engagement and downstream immune activation. The key pharmacodynamic effects were observed in cytokine and chemokine induction and alterations in immune cell counts. These changes typically occurred within 1 to 4 hours post-administration and returned to baseline levels within 24 hours.^[2]

Data Presentation

The following tables summarize the quantitative pharmacodynamic data observed in the aforementioned clinical study. It is important to note that while the trends depicted are based on published findings, the exact mean values presented are illustrative due to the limited availability of specific numerical data in the public domain.

Table 1: Peak Plasma Cytokine and Chemokine Concentrations Following Single Intravenous Doses of **GSK1795091** in Healthy Volunteers (Illustrative Data)

Analyte	Placebo (n=10)	GSK1795 091 (7 ng, n=6)	GSK1795 091 (15 ng, n=6)	GSK1795 091 (30 ng, n=6)	GSK1795 091 (60 ng, n=6)	GSK1795 091 (100 ng, n=6)
TNF-α (pg/mL)	< 2.0	15.5	45.2	120.8	250.1	450.6
IL-6 (pg/mL)	< 1.5	10.2	35.8	95.3	210.7	390.4
IL-1β (pg/mL)	< 1.0	5.1	12.3	30.5	65.2	115.8
IP-10 (CXCL10) (pg/mL)	< 100	500	1500	4500	9000	15000
MCP-1 (CCL2) (pg/mL)	< 50	150	400	1000	2200	4000

Table 2: Mean Changes from Baseline in Peripheral Blood Immune Cell Counts Following Single Intravenous Doses of **GSK1795091** in Healthy Volunteers (Illustrative Data)

Cell Type	Time Point	Placebo	7 ng	15 ng	30 ng	60 ng	100 ng
Lymphocytes (%)	4h	-5%	-15%	-25%	-40%	-55%	-70%
	24h	-2%	-3%	-5%	-8%	-10%	-12%
Neutrophils (%)	4h	+8%	+20%	+45%	+80%	+150%	+250%
	24h	+3%	+5%	+8%	+12%	+15%	+20%
Monocytes (%)	4h	-3%	-10%	-20%	-35%	-50%	-65%
	24h	-1%	-2%	-4%	-6%	-8%	-10%

Experimental Protocols

Healthy Volunteer Clinical Trial (NCT02798978)

A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **GSK1795091** in healthy adult volunteers.[\[2\]](#)[\[3\]](#)

- **Participants:** Healthy male and female volunteers aged 18 to 50 years.
- **Study Design:** Participants were randomized to receive a single intravenous injection of either **GSK1795091** or a matching placebo. The study followed a dose-escalation design with sequential cohorts receiving doses of 7, 15, 30, 60, and 100 ng.[\[2\]](#)
- **Drug Administration:** **GSK1795091** was administered as a single intravenous bolus injection. [\[3\]](#)
- **Pharmacodynamic Assessments:** Blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, 16, 24, and 48 hours) for the analysis of a panel of cytokines, chemokines, and immune cell populations.[\[3\]](#)

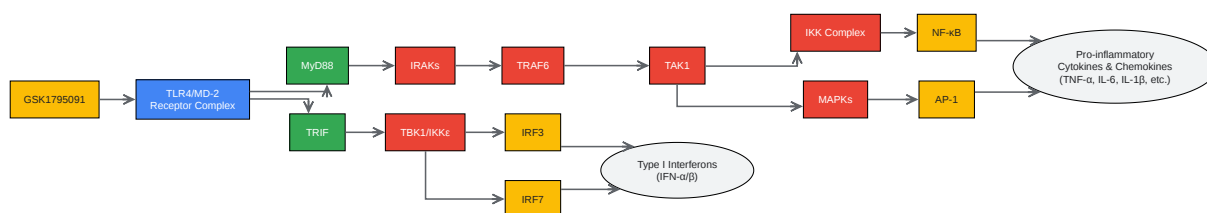
Pharmacodynamic Analysis Methods

- **Cytokine and Chemokine Analysis:** Plasma concentrations of a panel of cytokines and chemokines (including but not limited to TNF- α , IL-6, IL-1 β , IP-10, and MCP-1) were measured using a validated multiplex immunoassay platform (e.g., Luminex-based technology). This method allows for the simultaneous quantification of multiple analytes from a small sample volume.
- **Immune Cell Enumeration:** Whole blood samples were analyzed using flow cytometry to determine the absolute counts and percentages of various immune cell subsets, including lymphocytes, neutrophils, and monocytes. Standardized protocols with specific antibody panels were utilized for cell surface staining and data acquisition.

Visualizations

Signaling Pathway

GSK1795091, as a TLR4 agonist, activates a well-defined intracellular signaling cascade. Upon binding to the TLR4/MD-2 receptor complex on the surface of immune cells such as monocytes and macrophages, it initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors, such as NF- κ B and IRFs, which drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons.

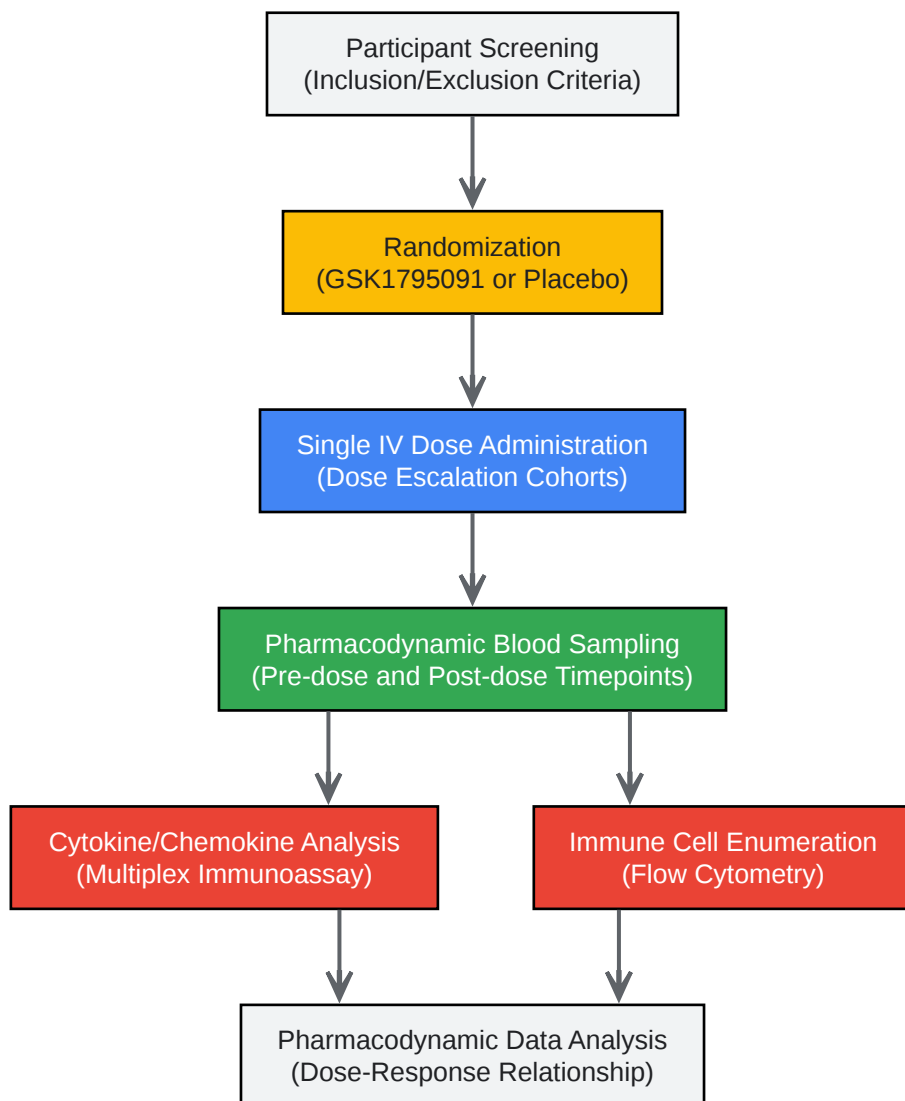


[Click to download full resolution via product page](#)

Caption: TLR4 Signaling Pathway Activated by **GSK1795091**.

Experimental Workflow

The clinical trial to assess the pharmacodynamics of **GSK1795091** in healthy volunteers followed a structured workflow from participant screening to data analysis.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for the Phase 1 Study of **GSK1795091**.

Conclusion

The pharmacodynamic data from the first-in-human study of **GSK1795091** in healthy volunteers provide clear evidence of its ability to engage TLR4 and stimulate a dose-dependent innate immune response. The transient nature of the observed effects on cytokines, chemokines, and immune cell counts suggests a manageable safety profile at the doses studied. These findings have been instrumental in guiding the further clinical development of **GSK1795091** as a potential immunotherapy agent in oncology and other indications where augmentation of the immune response is desired. The detailed understanding of its pharmacodynamic profile is crucial for designing subsequent clinical trials, including dose selection and scheduling for combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist GSK1795091 in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Pharmacodynamic Profile of GSK1795091 in Healthy Volunteers: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672362#gsk1795091-pharmacodynamics-in-healthy-volunteers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com